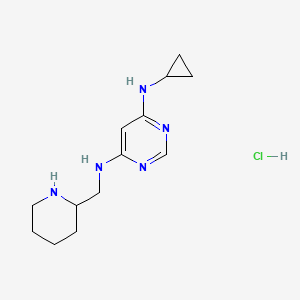

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride is a heterocyclic compound with the molecular formula C13H22ClN5. It is primarily used in research settings and is known for its unique chemical structure, which includes a cyclopropyl group and a piperidin-2-ylmethyl group attached to a pyrimidine ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and piperidin-2-ylmethyl groups are then introduced through various chemical reactions, such as nucleophilic substitution and reductive amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of existing groups with new functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride has been identified as a potential therapeutic agent due to its interaction with various biological targets:

- Kinase Inhibition : The compound shows potential as an inhibitor of casein kinase 1 (CK1), which is implicated in cancer and central nervous system disorders. CK1 inhibitors have gained attention for their role in managing aberrant kinase activity associated with tumorigenesis .

- Cell Cycle Regulation : Research indicates that compounds similar to this compound can inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression and transcription regulation. Inhibitors of these kinases can lead to G2/M cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

The compound's structural characteristics suggest that it may exhibit anticancer properties by targeting specific pathways involved in tumor growth:

- In Vitro Studies : Preliminary studies have shown that derivatives of similar pyrimidine compounds can significantly inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.004 μM against CDK2, indicating strong potency .

- Mechanistic Insights : Mechanistic studies on related compounds have revealed their ability to regulate apoptosis-related proteins, thereby enhancing their anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N4-(2-methylbenzyl)pyrimidine-2,4-diamine | Substituted benzyl group | Potentially higher lipophilicity |

| N4-(Cyclobutyl)-6-piperidin-1-yl-pyrimidine | Cyclobutyl instead of cyclopropyl | Different steric effects |

| N4-(tert-butyl)-6-piperazin-1-yl-pyrimidine | Tert-butyl group | Enhanced solubility and stability |

These variations illustrate how different substituents can influence biological activity and pharmacological properties, emphasizing the uniqueness of this compound .

Future Research Directions

Given its promising applications, future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in cancer therapy.

- Optimization Studies : Further optimization of the chemical structure through SAR studies to enhance potency and selectivity against specific cancer types.

Mecanismo De Acción

The mechanism of action of N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N4-Cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine: A similar compound with a dimethyl group instead of the piperidin-2-ylmethyl group.

N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds are structurally related and have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors.

Uniqueness

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H22ClN5

- Molar Mass : 283.80028 g/mol

- CAS Number : 1353956-39-4

This compound primarily acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, it can affect cellular proliferation and immune responses, making it a candidate for therapeutic applications in autoimmune diseases and cancer.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses through its action on cellular pathways involved in viral entry and replication.

Antitumor Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the activation of caspases and the modulation of mitochondrial pathways.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate moderate plasma half-life, allowing for potential once-daily dosing in therapeutic settings.

Safety and Toxicology

Preliminary toxicological assessments reveal a favorable safety profile. However, further studies are necessary to fully understand the long-term effects and potential toxicity of this compound.

Propiedades

IUPAC Name |

4-N-cyclopropyl-6-N-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5.ClH/c1-2-6-14-11(3-1)8-15-12-7-13(17-9-16-12)18-10-4-5-10;/h7,9-11,14H,1-6,8H2,(H2,15,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOHJBTYHZDKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC2=CC(=NC=N2)NC3CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.